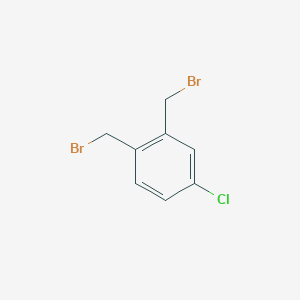

1,2-Bis(bromomethyl)-4-chlorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(bromomethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTSJBZAMXKKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566894 | |

| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31684-14-7 | |

| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 1,2 Bis Bromomethyl 4 Chlorobenzene

Established and Novel Synthesis Protocols

The preparation of 1,2-bis(bromomethyl)-4-chlorobenzene is primarily achieved through the bromination of the benzylic methyl groups of 4-chloro-o-xylene (B146410). This transformation can be accomplished using various halogenating agents and reaction conditions, each with distinct advantages and mechanistic pathways.

Halogenation Reactions: Radical Bromination Approaches and Mechanism

The most common method for introducing bromine atoms at the benzylic positions of alkyl-substituted aromatic compounds is free-radical bromination. wikipedia.org This approach is particularly effective for the synthesis of this compound from 4-chloro-o-xylene.

Wohl-Ziegler Bromination: This classic method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as heat, UV light, or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. scientificupdate.commasterorganicchemistry.comgoogle.com The reaction is typically conducted in a non-polar solvent, historically carbon tetrachloride (CCl₄), though safer alternatives are now preferred. masterorganicchemistry.comorganic-chemistry.org

The mechanism proceeds via a free-radical chain reaction: masterorganicchemistry.comlibretexts.orgchadsprep.com

Initiation: The process begins with the homolytic cleavage of the initiator (e.g., AIBN) or the weak N-Br bond in NBS under heat or light, generating a small number of radicals. These radicals then react with trace amounts of HBr present to produce a low, steady concentration of molecular bromine (Br₂). libretexts.orgchadsprep.com The Br₂ molecule is then homolytically cleaved by light or heat to form two bromine radicals (Br•). libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 4-chloro-o-xylene. This step is favorable because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comlibretexts.org The newly formed benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the monobrominated product, 1-(bromomethyl)-4-chloro-2-methylbenzene, and a new bromine radical, which continues the chain. This process is repeated on the second methyl group to yield the target compound, this compound.

Termination: The chain reaction is terminated when two radicals combine. This can involve two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. masterorganicchemistry.com

A significant challenge in this synthesis is controlling the extent of bromination. The reaction can be over-zealous, leading to a mixture of mono-, di-, and even tri-brominated products, which can be difficult to separate. scientificupdate.com

Precursor Reactivity and Optimization in Benzylic Bromination

The precursor for the synthesis of this compound is 4-chloro-o-xylene. The reactivity of this molecule is dominated by the two methyl groups attached to the benzene (B151609) ring.

Benzylic Position Reactivity: The C-H bonds of the methyl groups are benzylic, meaning they are directly attached to the aromatic ring. These bonds are weaker than typical alkyl C-H bonds. libretexts.org This reduced bond strength is due to the stability of the radical intermediate formed upon hydrogen abstraction. The benzylic radical's unpaired electron can be delocalized into the π-system of the benzene ring through resonance, spreading the radical character over several atoms and thus stabilizing the intermediate. masterorganicchemistry.comlibretexts.org This inherent stability makes the benzylic hydrogens particularly susceptible to abstraction by radicals, directing the halogenation to the methyl groups rather than other positions.

Optimization Strategies: Optimizing the benzylic bromination of 4-chloro-o-xylene is critical to maximize the yield of the desired dibrominated product while minimizing side products. Key considerations include:

Choice of Brominating Agent: While NBS is widely used, it can sometimes lead to competing electrophilic aromatic substitution (ring bromination), especially with electron-rich substrates. scientificupdate.comgla.ac.uk Alternative reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been employed, sometimes in conjunction with catalysts, to provide better selectivity for benzylic bromination. scientificupdate.comnih.gov

Control of Reaction Conditions: The reaction is sensitive to temperature and the concentration of the initiator. Careful control is needed to maintain a steady, low concentration of bromine radicals to favor the desired substitution pathway and prevent runaway reactions or the formation of impurities. scientificupdate.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), heat or light, nonpolar solvent (e.g., CCl₄, acetonitrile) | Commonly available, effective for many substrates. masterorganicchemistry.com | Can cause over-bromination scientificupdate.com; risk of competing electrophilic ring bromination. gla.ac.uk |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Often used with a Lewis acid catalyst (e.g., ZrCl₄) under mild conditions. nih.gov | Higher reaction rates nih.gov; can prevent competing ring bromination. scientificupdate.com | May require a catalyst for optimal performance. |

| Bromotrichloromethane (BrCCl₃) | Photochemical initiation (UV light, e.g., 254 nm) in continuous flow. rsc.org | Compatible with electron-rich substrates; simple by-product (CHCl₃) removal. rsc.org | Requires specialized photochemical reactor setup. |

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of producing compounds like this compound. These include the adoption of continuous processing technologies and novel catalytic systems.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch synthesis for radical brominations. wiley-vch.denih.gov

Enhanced Safety and Control: Radical reactions can be highly exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, mitigating the risk of thermal runaways. wiley-vch.dethieme-connect.de This technology also allows for the in situ generation of hazardous reagents, minimizing the need to handle and store them in large quantities. nih.gov

Improved Selectivity and Yield: Precise control over parameters such as residence time, temperature, and stoichiometry enables fine-tuning of the reaction to maximize the desired product and reduce the formation of by-products from over-bromination. nih.gov

Photochemical Flow Synthesis: Combining flow technology with photochemistry is particularly effective for radical brominations. rsc.org Using light-emitting diodes (LEDs) and transparent tubing, radical initiation can be precisely controlled. organic-chemistry.org For instance, continuous photochemical bromination using BrCCl₃ as the bromine source has been developed, which is advantageous for electron-rich substrates where traditional NBS methods might fail due to competing electrophilic bromination. rsc.org

Catalytic Methodologies for Synthesis

The development of catalytic methods for benzylic bromination offers a pathway to milder reaction conditions and improved selectivity.

Lewis Acid Catalysis: Zirconium(IV) chloride (ZrCl₄) has been identified as a highly effective Lewis acid catalyst for benzylic bromination using DBDMH as the bromine source. nih.gov This system proceeds through a radical generation pathway but avoids the harsh conditions often required for thermal or photochemical initiation. The catalytic approach can dramatically increase the reaction rate and provide the desired benzyl (B1604629) bromide derivatives exclusively, preventing the aromatic ring bromination that can occur with Brønsted acids. scientificupdate.comnih.gov

Photocatalysis: Visible-light photocatalysis represents another modern approach. This technique uses a photocatalyst that, upon absorbing light, can initiate the radical chain reaction under very mild conditions. This method avoids the need for high temperatures or UV irradiation, aligning with the principles of green chemistry. organic-chemistry.org

| Technique | Key Features | Relevance to this compound Synthesis |

|---|---|---|

| Flow Chemistry | Continuous processing, superior heat/mass transfer, precise control of conditions. wiley-vch.de | Enhanced safety for exothermic bromination, improved yield and selectivity, potential for scalability. nih.govthieme-connect.de |

| Lewis Acid Catalysis | Use of catalysts like ZrCl₄ with reagents such as DBDMH. nih.gov | Milder reaction conditions, increased reaction rate, high selectivity for benzylic position over aromatic ring. scientificupdate.comnih.gov |

| Photochemical Flow Synthesis | Combines flow reactors with light sources (LEDs, UV lamps) for initiation. rsc.org | Precise initiation control, avoids chemical initiators, enables use of alternative bromine sources like BrCCl₃. organic-chemistry.orgrsc.org |

Principles of Sustainable Synthesis in this compound Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. uni-saarland.deiosrjournals.org Several aspects of the synthesis of this compound can be improved through this lens.

Safer Solvents: A primary goal is the replacement of hazardous solvents. Carbon tetrachloride (CCl₄), traditionally used for Wohl-Ziegler reactions, is toxic and ozone-depleting. masterorganicchemistry.com Modern protocols have successfully replaced it with safer alternatives like acetonitrile (B52724) or dichloromethane. organic-chemistry.orggoogle.com

Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as the Lewis acid-catalyzed bromination, aligns with green chemistry principles by reducing waste. nih.goviosrjournals.org Catalysts are used in small amounts and can be recycled, whereas stoichiometric initiators are consumed and contribute to the waste stream.

Energy Efficiency: Photochemical methods, especially those using visible light or efficient LEDs in flow reactors, can be more energy-efficient than reactions requiring high temperatures for thermal initiation. organic-chemistry.orguni-saarland.de Using sunlight as a natural and renewable initiation source is another green approach that has been explored for similar brominations. google.com

Mechanistic Investigations of 1,2 Bis Bromomethyl 4 Chlorobenzene Reactivity

Nucleophilic Substitution Reactions

Benzylic halides such as 1,2-bis(bromomethyl)-4-chlorobenzene are highly reactive towards nucleophilic substitution. This enhanced reactivity is attributed to the stabilization of the transition state and any potential carbocation intermediate by the adjacent benzene (B151609) ring. The reaction can proceed through either a concerted bimolecular mechanism (SN2) or a stepwise unimolecular mechanism (SN1). Given that both bromomethyl groups are primary, the SN2 pathway is generally favored, particularly with strong nucleophiles. youtube.com

A key application of this reactivity is in the synthesis of more complex molecules. For instance, the closely related 1,2-bis(bromomethyl)benzene (B41939) readily undergoes nucleophilic substitution with sodium azide (B81097) in a one-pot reaction to form an intermediate biazide, which can then participate in copper-catalyzed cycloaddition reactions to yield bis(1,2,3-triazole) derivatives. nih.gov This highlights the utility of this compound as a scaffold for constructing larger, functionalized molecules.

Kinetic and Stereochemical Aspects of Substitution Pathways

The kinetics of nucleophilic substitution reactions involving primary benzylic halides are typically second-order, consistent with an SN2 mechanism. libretexts.org The reaction rate is dependent on the concentration of both the substrate, this compound, and the attacking nucleophile.

Rate = k[C₈H₇Br₂Cl][Nucleophile]

The SN2 mechanism is characterized by a backside attack of the nucleophile on the electrophilic carbon atom, leading to a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. masterorganicchemistry.com A significant consequence of this concerted mechanism is the inversion of stereochemistry at the reaction center. libretexts.org If a chiral variant of a benzylic bromide were to undergo an SN2 reaction, the product would have the opposite stereochemical configuration compared to the starting material. This stereospecificity is a hallmark of the SN2 pathway. libretexts.org

While the SN1 pathway is less common for primary benzylic halides, it can be promoted by conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile. stackexchange.comquora.com The benzylic carbocation intermediate is resonance-stabilized, which lowers the activation energy for its formation. However, for this compound, the primary nature of the electrophilic carbons makes the SN2 pathway the more dominant route under most conditions.

Influence of Substrate and Nucleophile Structure on Reactivity

The structure of both the substrate and the nucleophile significantly impacts the rate and mechanism of substitution reactions.

Substrate Structure:

Benzylic Position: The phenyl ring stabilizes the SN2 transition state through π-orbital overlap with the p-orbital on the carbon atom undergoing substitution. This delocalization of electron density lowers the energy of the transition state, making benzylic halides much more reactive than their alkyl halide counterparts. youtube.com

Electron-Withdrawing Groups: The chlorine atom on the benzene ring is an electron-withdrawing group. This inductive effect can slightly increase the electrophilicity of the benzylic carbons, potentially accelerating the rate of nucleophilic attack. However, its effect is generally less pronounced than the activating effect of the benzylic system itself.

Nucleophile Structure:

Strength: Strong nucleophiles, such as azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻), favor the SN2 mechanism, leading to faster reaction rates. quora.com

Steric Hindrance: Bulky nucleophiles can hinder the backside attack required for the SN2 mechanism, slowing the reaction rate.

The following interactive table summarizes the outcomes of nucleophilic substitution on 1,2-bis(bromomethyl)benzene, a close analog of the target compound, with various nucleophiles.

| Nucleophile | Product Type | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Sodium azide (NaN₃) | Bis(azide) -> Bis(1,2,3-triazole) | DMF, followed by alkyne and Cu(I) catalyst | Good to Excellent | nih.gov |

| Thiourea | Bis(isothiouronium salt) -> Dithiol | Hydrolysis following substitution | - | wikipedia.org |

| 1,2,3-Triazole | Bis(1,2,3-triazolyl)alkane | KOH/DMSO | - | mdpi.com |

Elimination Reaction Pathways

In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. These reactions, often competing with nucleophilic substitution, typically proceed via either a bimolecular (E2) or a unimolecular (E1) mechanism. The choice of pathway is heavily influenced by the strength of the base, the solvent, and the substrate structure. uci.edu

Mechanistic Studies of Alkene Formation (E1, E2)

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position), while the leaving group departs simultaneously, forming a double bond. mgscience.ac.in This pathway is favored by strong, non-polarizable bases (e.g., alkoxides like potassium tert-butoxide) and a high concentration of the base. uci.edu The reaction kinetics are second-order, depending on the concentrations of both the substrate and the base.

Rate = k[C₈H₇Br₂Cl][Base]

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. mgscience.ac.in In a subsequent fast step, a weak base removes a β-proton, leading to the formation of the alkene. This pathway is favored by weak bases, polar protic solvents that can stabilize the carbocation intermediate, and substrates that form stable carbocations. While the benzylic carbocation is stabilized by resonance, the primary nature of the substrate makes the E1 pathway less likely than the E2 pathway for this compound unless forcing conditions are applied.

The following interactive table compares the key features of the E1 and E2 elimination pathways.

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Base]) |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Solvent | Favored by polar protic solvents | Less solvent dependent, can run in nonpolar solvents |

| Intermediate | Carbocation | None (concerted transition state) |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry of H and leaving group |

Regioselectivity and Stereoselectivity in Elimination Reactions

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another when multiple alkene products are possible. libretexts.org

Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and thus more stable) alkene. This is known as the Zaitsev product. uci.edu

Hofmann's Rule: When a sterically hindered (bulky) base is used, the less substituted alkene, known as the Hofmann product, is often favored. The bulky base preferentially abstracts the more accessible, less sterically hindered β-proton. libretexts.org

For this compound, elimination of one equivalent of HBr would lead to a substituted styrene (B11656) derivative. The regioselectivity would depend on the reaction conditions, particularly the base used.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. patnawomenscollege.in

E2 Reactions: The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the β-proton and the leaving group. This means the H-C-C-Br dihedral angle must be 180°. The molecule must adopt a conformation that allows for this alignment for the reaction to occur, which dictates the stereochemistry (E or Z) of the resulting alkene. patnawomenscollege.inyoutube.com

E1 Reactions: The E1 reaction proceeds through a planar carbocation intermediate. The base can attack from either side, often leading to a mixture of E and Z isomers, with a preference for the more thermodynamically stable trans (E) isomer where bulky groups are further apart.

Metal-Catalyzed Coupling Reactions

The carbon-bromine bonds in this compound are excellent handles for transition metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling is a prominent example where benzylic halides are used as electrophilic partners. nih.govnih.gov

The general catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzylic halide, forming an organopalladium(II) species. nobelprize.org

Transmetalation: An organic group is transferred from an organoboron compound (e.g., a boronic acid) to the palladium center, displacing the halide. This step requires the presence of a base. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

This methodology allows for the sequential or simultaneous coupling of both bromomethyl groups, enabling the synthesis of complex architectures. The reaction conditions can be tuned to achieve selective mono- or di-substitution. The tolerance of Suzuki coupling to a wide range of functional groups makes it a highly versatile method. nih.govrsc.org

The following interactive table presents typical conditions for the Suzuki-Miyaura coupling of benzylic bromides.

| Catalyst | Ligand | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140°C, Microwave | nih.gov |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | Room Temperature | nih.gov |

| [Pd(μ-I)PtBu₃]₂ | - | (Used with lithium acetylides) | - | Room Temperature | rsc.org |

Utility in Cross-Coupling Methodologies

This compound possesses three distinct halogenated sites amenable to cross-coupling reactions: two benzylic carbon-bromine (Csp³-Br) bonds and one aromatic carbon-chlorine (Csp²-Cl) bond. The differential reactivity of these bonds provides a platform for selective and sequential functionalization. Benzylic halides are generally more reactive than aryl chlorides in typical palladium- or nickel-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the Csp³-Br bond and the facility of oxidative addition to low-valent metal centers.

Research into related polyhalogenated compounds demonstrates that selective coupling is highly feasible. For instance, iron-catalyzed cross-electrophile coupling protocols have shown a remarkable preference for activating benzylic bromides while leaving aryl halides, including chlorides and bromides, untouched. nih.govchemrxiv.org This inherent selectivity allows for the targeted reaction of the bromomethyl groups in this compound, enabling the introduction of alkyl, aryl, or thioether moieties at these positions without disturbing the aryl chloride. nih.gov

Palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of C-C bond formation, are well-established for the coupling of benzylic halides with organoboron reagents. acs.org These reactions typically proceed in high yield and exhibit broad functional group tolerance, suggesting that this compound could be effectively coupled with various aryl- or vinyl-trifluoroborates or boronic acids. acs.org The primary challenge and opportunity lie in controlling the stoichiometry to achieve either mono- or di-substitution at the benzylic positions. By carefully controlling the amount of the organoboron reagent and the reaction conditions, it is possible to synthesize both mono- and diarylated products sequentially.

The table below summarizes various catalytic systems and their applicability to the selective coupling of the benzylic bromide moieties in a molecule like this compound.

| Catalyst System | Coupling Partner | Selective Target Bond | Key Features | Reference |

|---|---|---|---|---|

| Fe(CO)₅ or FeBr₃ | Disulfides, Alkyl Halides | Csp³-Br | High selectivity for benzylic bromide over aryl halides; no external reductant needed. | nih.govchemrxiv.org |

| PdCl₂(dppf) or Pd(OAc)₂/SPhos | Potassium Aryltrifluoroborates | Csp³-Br | Effective for diarylmethane synthesis with good functional group tolerance. | acs.org |

| NiCl₂(PyBox) | Alkylzinc Bromides | Csp³-Br | Enables enantioselective alkyl-alkyl cross-coupling of secondary benzylic halides. | thieme-connect.com |

| Pd(0)/Ligand | Organostannanes (Stille) | Csp³-Br | Allows for stereospecific coupling of enantioenriched benzylic stannanes. | rsc.org |

Catalyst and Ligand Design for Selective Transformations

The selective transformation of this compound hinges critically on the rational design of catalysts and ligands. The presence of two identical bromomethyl groups necessitates control over mono- versus di-substitution, while the aryl chloride presents a third potential reaction site for subsequent, orthogonal coupling steps.

Ligand selection is paramount in tuning the reactivity and selectivity of the metal catalyst (commonly palladium or nickel). Bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs), are often employed to promote the challenging oxidative addition of aryl chlorides. acs.org Conversely, to favor the more facile oxidative addition of the benzylic C-Br bonds, less sterically demanding or electronically different ligands might be employed. The choice of ligand can create a catalyst with sufficient steric hindrance around the metal center to favor mono-arylation or alkylation, preventing a second coupling event at the adjacent benzylic position.

For sequential cross-coupling, a typical strategy would involve two distinct catalytic systems. The first step would utilize a catalyst known to selectively activate Csp³-Br bonds over Csp²-Cl bonds, such as an iron-based catalyst or a palladium catalyst with specific ligands under mild conditions. nih.govacs.org After mono- or di-functionalization of the bromomethyl groups, a second, more active catalyst system, often involving a palladium precursor with a specialized ligand like a biarylphosphine or an NHC, would be introduced under more forcing conditions to activate the less reactive Csp²-Cl bond for a second cross-coupling reaction. nih.govacs.org This hierarchical reactivity, governed by catalyst and ligand design, allows for the programmed construction of complex, unsymmetrically substituted molecules from the single precursor. nih.gov

| Transformation Goal | Metal Center | Ligand Class | Rationale for Selectivity | Reference |

|---|---|---|---|---|

| Selective mono-alkylation/arylation at Csp³-Br | Pd or Ni | Bulky Phosphines or NHCs | Steric hindrance prevents di-substitution at adjacent benzylic positions. | nih.gov |

| Initial coupling at Csp³-Br sites | Fe | (Ligand-free or CO) | Inherent chemical preference for oxidative addition at weaker Csp³-Br bond. | nih.govchemrxiv.org |

| Subsequent coupling at Csp²-Cl site | Pd | Dialkylbiarylphosphines (e.g., L18) | Highly active catalyst system required to activate the strong C-Cl bond. | acs.org |

Cycloaddition and Other Complex Transformations

Participation in Diels-Alder and Related Reactions

This compound is a valuable precursor for the in situ generation of 4-chloro-o-quinodimethane, a highly reactive diene. chemicalbook.com Ortho-quinodimethanes are transient intermediates that readily participate in [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles to construct polycyclic and hydroaromatic ring systems. wikipedia.orgmdpi.com The generation of the diene is typically achieved through a 1,2-dehalogenation reaction, promoted by reagents such as sodium iodide or zinc metal. mdpi.com

The process involves the treatment of this compound with the dehalogenating agent in the presence of a suitable dienophile. The resulting 4-chloro-o-quinodimethane is immediately trapped by the dienophile in a concerted cycloaddition, preventing its polymerization or decomposition. mdpi.com The presence of the chloro substituent on the diene influences its electronic properties and can affect the regioselectivity of the cycloaddition with unsymmetrical dienophiles. This methodology provides a powerful route to synthesize functionalized tetralin derivatives, which are common structural motifs in natural products and pharmaceuticals.

The versatility of this transformation is demonstrated by the wide range of dienophiles that can effectively trap the generated o-quinodimethane.

| Dienophile Class | Example Dienophile | Expected Product Type | Reference |

|---|---|---|---|

| Activated Alkenes | Maleic anhydride, N-Phenylmaleimide | Substituted Tetralin Adducts | wikipedia.orgmdpi.com |

| Alkynes | Dimethyl acetylenedicarboxylate | Dihydronaphthalene Derivatives | mdpi.com |

| Fullerenes | Buckminsterfullerene (C₆₀) | Fullerene-fused Cycloadducts | researchgate.net |

| Heterodienophiles | Imines, Carbonyls | Heterocyclic Analogues of Tetralin | organic-chemistry.org |

Oxidative and Reductive Reactivity Profiles

The reactivity of this compound is also defined by its susceptibility to oxidative and reductive transformations, primarily targeting the benzylic bromomethyl groups.

Oxidative Reactivity: The benzylic positions are activated towards oxidation. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can be expected to convert both bromomethyl groups into carboxylic acid functionalities. This transformation would yield 4-chlorophthalic acid, a valuable building block for polymers and dyes. Milder oxidation conditions could potentially lead to the formation of the corresponding dialdehyde, 4-chlorophthalaldehyde, which is also a useful synthetic intermediate. researchgate.net This stepwise oxidation allows for differential functionalization and further elaboration.

Reductive Reactivity: The compound can undergo various reductive transformations. Catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with hydride reagents can reduce the benzylic bromides to methyl groups, affording 4-chloro-1,2-dimethylbenzene. This process constitutes a formal dehalogenation. organic-chemistry.org Alternatively, more potent reducing conditions or specific reagents could also effect the reduction of the aryl chloride, although this typically requires harsher conditions. Radical-mediated dehalogenations offer another pathway. For instance, using a radical initiator and a hydrogen atom donor can selectively cleave the C-Br bonds, which are weaker than the C-Cl bond, providing a controlled method for removing the benzylic halogens. organic-chemistry.org The choice of reducing agent and reaction conditions is therefore crucial for determining the final product.

| Reaction Type | Reagent(s) | Expected Product | Reference |

|---|---|---|---|

| Strong Oxidation | KMnO₄, H₂CrO₄ | 4-Chlorophthalic acid | libretexts.org |

| Mild Oxidation | (e.g., Sommelet reaction conditions) | 4-Chlorophthalaldehyde | researchgate.net |

| Reductive Debromination | H₂/Pd, LiAlH₄ | 4-Chloro-1,2-dimethylbenzene | organic-chemistry.org |

| Radical Debromination | AIBN, Bu₃SnH | 4-Chloro-1,2-dimethylbenzene | organic-chemistry.org |

Derivatization Strategies and Functionalization of 1,2 Bis Bromomethyl 4 Chlorobenzene

Synthesis of Polyfunctionalized Aromatic and Heterocyclic Compounds

The difunctional nature of 1,2-bis(bromomethyl)-4-chlorobenzene is central to its application as a precursor for a variety of complex organic structures. The two adjacent bromomethyl groups are highly susceptible to substitution by a wide range of nucleophiles, enabling the systematic construction of polyfunctionalized aromatic systems and the formation of heterocyclic rings. smolecule.com

This reactivity allows for the introduction of diverse functionalities through reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. A common strategy involves the reaction of this compound with two equivalents of a mononucleophile to generate a symmetrically substituted aromatic compound. Alternatively, reaction with a dinucleophile provides a powerful method for the synthesis of cyclic structures.

The strategic positioning of the bromomethyl groups is particularly advantageous for the synthesis of heterocyclic compounds. smolecule.com By reacting with dinucleophiles such as diamines, dithiols, or diols, the compound can undergo cyclization reactions to form various fused heterocyclic systems. For example, reaction with sodium sulfide (B99878) is a well-established method for creating dithiacyclophanes, a type of sulfur-containing macrocycle that incorporates the aromatic ring. mun.ca This approach is a cornerstone in the synthesis of various cyclophane systems. mun.ca Similarly, reactions with primary diamines can yield nitrogen-containing heterocyclic rings fused to the chlorinated benzene (B151609) core.

The table below illustrates a general reaction scheme for the synthesis of heterocyclic compounds starting from this compound.

| Dinucleophile (X-Y) | Resulting Heterocycle |

| Hydrazine (H₂N-NH₂) | Dihydrophthalazine derivative |

| Sodium Sulfide (Na₂S) | Dihydrothieno[3,4-f]isoindene derivative |

| Ethane-1,2-diol (HO-CH₂-CH₂-OH) | Dioxane-fused benzene derivative |

This table represents generalized reaction outcomes. Specific reaction conditions and reagents can influence the final product.

Rational Design of Supramolecular Building Blocks and Macrocycles

The rigid structure and defined substitution pattern of this compound make it an excellent candidate for the rational design of larger, more complex molecular architectures such as macrocycles and components for supramolecular assemblies.

Macrocycles are large cyclic molecules that often possess a central cavity capable of binding smaller guest molecules. The synthesis of these structures typically involves the cyclization of a long, linear precursor molecule. This compound serves as a valuable starting material or intermediate in the formation of these linear precursors.

A prominent strategy for synthesizing macrocycles from bis(bromomethyl)arenes is through the formation of thioethers. mun.ca For instance, the reaction of this compound with a long-chain dithiol under high-dilution conditions can lead to the formation of a large macrocyclic thioether. The high-dilution conditions favor intramolecular cyclization over intermolecular polymerization. This methodology has been extensively used in the synthesis of various cyclophane systems. mun.ca

An illustrative synthetic approach is outlined below:

| Step | Reactants | Key Transformation | Intermediate/Product |

| 1 | This compound + 1,n-Alkanedithiol | Nucleophilic Substitution | Linear dithioether precursor |

| 2 | Linear dithioether precursor + Base | Intramolecular Cyclization | Macrocyclic Thioether |

This table outlines a generalized synthetic route. The specific choice of dithiol and reaction conditions determines the size and properties of the resulting macrocycle.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The resulting assemblies can exhibit functions that are not present in the individual molecular components. While direct studies on the supramolecular behavior of this compound are not extensively documented, its structural features suggest a significant potential role as a building block, or "tecton," in supramolecular self-assembly and molecular recognition.

Furthermore, once functionalized, for example by conversion of the bromomethyl groups into hydrogen-bonding moieties like amides or ureas, the resulting derivative can be programmed to self-assemble through a network of hydrogen bonds. The rigid chlorinated benzene core would act as a scaffold, pre-organizing the interacting groups in space and leading to predictable and stable supramolecular structures. These organized structures can create specific binding pockets, enabling the recognition of guest molecules based on size, shape, and chemical complementarity.

Precursors for Advanced Polymer and Functional Material Monomers

This compound is a valuable precursor for the synthesis of monomers used in the production of advanced polymers and functional materials. smolecule.com Its bifunctional nature allows it to be incorporated into polymer chains through step-growth polymerization. smolecule.com

The reaction of the two bromomethyl groups with other difunctional monomers (e.g., bisphenols, diamines, or dicarboxylates) can lead to the formation of a wide variety of polymers, such as polyethers, polyamines, and polyesters. The properties of these polymers can be tailored by the choice of the co-monomer. The presence of the chlorine atom on the aromatic ring of the resulting polymer offers a handle for further modification, allowing for the fine-tuning of the material's properties or for the attachment of specific functional groups after polymerization.

This compound is also used as a starting material to synthesize more complex monomers for specialized functional materials. For example, it can be a building block for monomers used in the synthesis of conjugated polymers, which are materials with interesting electronic and optical properties used in applications such as LEDs, solar cells, and sensors. It is also identified as a potential monomer for the synthesis of Covalent Organic Frameworks (COFs), which are porous crystalline polymers with applications in gas storage and catalysis. bldpharm.com

The table below summarizes the role of this compound in the development of polymers and functional materials.

| Application Area | Specific Use | Advantage of the Compound |

| Polymer Synthesis | Monomer for step-growth polymerization | Difunctional reactivity allows for controlled molecular weight and polymer architecture. smolecule.com |

| Functional Materials | Building block for specialized monomers | The core structure can be incorporated into conjugated systems or porous frameworks. smolecule.combldpharm.com |

| Materials Science | Precursor for functional polymers | Halogen substituents can impart unique properties to the final material and allow for post-polymerization modification. smolecule.com |

Spectroscopic and Structural Elucidation of 1,2 Bis Bromomethyl 4 Chlorobenzene and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry each provide unique and complementary pieces of information that, when combined, allow for the unambiguous identification and structural elucidation of 1,2-Bis(bromomethyl)-4-chlorobenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H and ¹³C NMR spectra are essential for structural confirmation. While specific experimental data for this exact compound is not widely published, the expected spectral features can be accurately predicted based on well-established principles and data from closely related analogues like 1,2-bis(bromomethyl)benzene (B41939) and 1,2-bis(bromomethyl)-4,5-dimethoxybenzene. chemicalbook.comresearchgate.net

In the ¹H NMR spectrum, the molecule is expected to exhibit distinct signals for the aromatic protons and the benzylic protons of the bromomethyl groups. The three aromatic protons are in different chemical environments and would theoretically give rise to three separate signals. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, coupled to the protons at positions 3 and 6. The proton at position 3 would appear as a doublet, coupled to the proton at position 5. The two bromomethyl (-CH₂Br) groups are chemically equivalent and would therefore produce a single, sharp singlet in the spectrum, typically in the range of δ 4.5-4.7 ppm.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. Six signals would be expected for the aromatic carbons and one for the equivalent bromomethyl carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and bromomethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Ar-H (Position 3) | ~7.45 | d |

| Ar-H (Position 5) | ~7.30 | dd | |

| Ar-H (Position 6) | ~7.50 | d | |

| -CH₂Br | ~4.60 | s | |

| ¹³C NMR | -CH₂Br | ~30-33 | - |

| Ar-C (substituted) | ~130-140 | - | |

| Ar-C-H | ~128-132 | - |

Conformational analysis, particularly regarding the orientation of the two bromomethyl groups, can also be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. In solution, these groups are expected to be freely rotating, but preferred conformations may exist, which could be probed by observing spatial proximities between the benzylic protons and the aromatic protons.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly effective for identifying the presence of specific functional groups, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies.

For this compound, the IR and Raman spectra would display characteristic bands confirming its structure. Analysis of related compounds such as 1-(bromomethyl)-4-chlorobenzene and 1,2-bis(bromomethyl)benzene allows for the assignment of these vibrational modes. chemicalbook.comnist.gov

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂Br groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.

CH₂ scissoring: A deformation mode for the methylene (B1212753) groups, expected around 1450-1430 cm⁻¹.

C-Cl stretching: A strong band typically found in the 1100-1000 cm⁻¹ region for aryl chlorides.

C-Br stretching: A strong absorption in the lower frequency region of the IR spectrum, typically between 700 and 500 cm⁻¹.

Raman spectroscopy provides complementary information. While C-Cl and C-Br stretches are visible in IR, they are also often strong in Raman spectra. The symmetric stretching of the benzene ring is particularly Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂- | 2970 - 2950 | IR, Raman |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | IR, Raman |

| CH₂ Scissoring | -CH₂- | 1450 - 1430 | IR |

| C-Cl Stretch | Ar-Cl | 1100 - 1000 | IR, Raman |

| C-Br Stretch | -CH₂-Br | 700 - 500 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₈H₇Br₂Cl), HRMS is used to verify its molecular formula.

The most distinctive feature in the mass spectrum of this compound is its isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of two bromine atoms and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion (M⁺). The most intense peak in this cluster (M⁺) would correspond to the species containing two ⁷⁹Br isotopes and one ³⁵Cl isotope. The (M+2) peak would be significantly more intense due to contributions from species containing one ⁷⁹Br, one ⁸¹Br, and one ³⁵Cl, as well as the species with two ⁷⁹Br and one ³⁷Cl. The (M+4) and (M+6) peaks will also be prominent, creating a unique fingerprint that confirms the number of halogen atoms.

Analysis of related compounds shows that a common fragmentation pathway involves the loss of a bromine atom (Br•) to form a stable benzylic carbocation, which would also exhibit a characteristic isotopic pattern due to the remaining halogen atoms. shimadzu.comnist.gov

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Exact Mass (Da) | Relative Abundance (%) | Isotopic Composition |

|---|---|---|---|

| [M]⁺ | 293.8606 | ~75 | ¹²C₈¹H₇⁷⁹Br₂³⁵Cl |

| [M+2]⁺ | 295.8586 | 100 | ¹²C₈¹H₇⁷⁹Br⁸¹Br³⁵Cl / ¹²C₈¹H₇⁷⁹Br₂³⁷Cl |

| [M+4]⁺ | 297.8565 | ~50 | ¹²C₈¹H₇⁸¹Br₂³⁵Cl / ¹²C₈¹H₇⁷⁹Br⁸¹Br³⁷Cl |

| [M+6]⁺ | 299.8545 | ~10 | ¹²C₈¹H₇⁸¹Br₂³⁷Cl |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides an unparalleled view of the arrangement of molecules in the solid state. This technique can determine precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Although a specific crystal structure for this compound is not publicly available, extensive studies on its isomers and analogues, such as the three isomers of bis(bromomethyl)benzene, provide a clear picture of the expected solid-state behavior. researchgate.net The crystal packing of such molecules is predominantly directed by weak, non-covalent interactions involving the bromomethyl groups.

Halogen Bonding (Br···Br): Interactions between bromine atoms on adjacent molecules are a dominant feature in the crystal packing of brominated compounds. rsc.orgresearchgate.net These interactions, where the distance between bromine atoms is less than the sum of their van der Waals radii (approx. 3.70 Å), play a crucial role in organizing the molecules into well-defined architectures like layers or chains. Both Type I (where the C-Br···Br angles are equal) and Type II (where one C-Br···Br angle is ~180° and the other is ~90°) halogen bonds are possible and significantly contribute to the lattice energy. rsc.org

C-H···Br Hydrogen Bonding: The hydrogen atoms of the bromomethyl groups can act as donors in weak hydrogen bonds with bromine atoms of neighboring molecules. These C-H···Br interactions are numerous and collectively provide significant stabilization to the crystal structure, often linking molecules into extended networks. researchgate.net

The interplay of these various interactions dictates the final crystal structure, balancing the tendencies for close packing with the directional preferences of halogen and hydrogen bonds.

In the solid state, the free rotation of the bromomethyl groups is restricted. X-ray crystallographic studies on analogues reveal distinct conformational preferences. For bis(bromomethyl)benzenes, the bromomethyl groups often adopt an anti conformation, where they point to opposite sides of the benzene ring plane. researchgate.net This arrangement minimizes steric hindrance between the bulky bromine atoms. However, syn conformations, where the groups point to the same side, are also possible, though generally less common unless other packing forces are dominant. The specific conformation adopted in the crystal is a result of a delicate balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Solvate Chemistry and Influence on Crystal Architecture

The crystal architecture of aromatic compounds, including this compound and its analogues, is profoundly influenced by the solvent used during crystallization. The incorporation of solvent molecules into the crystal lattice, forming solvates, can significantly alter the solid-state properties of the compound. This phenomenon, known as solvatomorphism, is governed by the delicate balance of intermolecular interactions between the solute molecules themselves and between the solute and solvent molecules. shimadzu.comwaters.com The nature of the solvent—its polarity, size, and ability to participate in hydrogen bonding or other specific interactions—can dictate which crystalline form is produced. rsc.orgresearchgate.net

For bromomethyl-substituted benzenes, the crystal packing is principally determined by a network of weak intermolecular interactions involving the bromomethyl groups. researchgate.netresearchgate.net Key interactions that stabilize the crystal lattice include C–H···Br hydrogen bonds, Br···Br halogen bonds, and C–H···π interactions. researchgate.netnih.gov Studies on isomers of bis(bromomethyl)benzene reveal that for most analogues, the packing is dominated by interactions of the bromomethyl groups. However, in sterically crowded systems like ortho-bis(bromomethyl)benzene, C–H···π interactions can play a more significant role. researchgate.net The isostructural behavior observed between certain bis(bromomethyl)benzene and bis(iodomethyl)benzene derivatives underscores the importance of these halogen-involved interactions in defining the crystal packing. nih.gov

The introduction of a solvent during crystallization can disrupt or modify this existing network of interactions. A solvent molecule can compete for the same interaction sites, potentially forming new, more stable solute-solvent interactions that favor the formation of a solvate. For this compound, a solvent capable of interacting with the electron-deficient hydrogen atoms of the bromomethyl groups or the electron-rich bromine and chlorine atoms could lead to the formation of a solvate.

The influence of different solvents on the crystal architecture of analogous compounds is summarized in the table below, illustrating the common intermolecular forces that would be affected by solvent inclusion.

| Analogue Compound | Dominant Intermolecular Interactions in Crystal Lattice | Potential Solvent Influence | Reference |

|---|---|---|---|

| 1,3-Bis(bromomethyl)benzene | Br···Br halogen bonds, C–H···Br hydrogen bonds | Polar or halogenated solvents may compete for Br···Br and C–H···Br interaction sites, potentially forming solvates. | researchgate.netnih.gov |

| 1,4-Bis(bromomethyl)benzene (B118104) | Br···Br halogen bonds, C–H···Br hydrogen bonds | Similar to the 1,3-isomer, solvent competition for halogen and hydrogen bond sites can alter crystal packing. | researchgate.net |

| 1,2-Bis(bromomethyl)benzene | C–H···π interactions (due to steric hindrance) | Aromatic solvents (e.g., toluene, benzene) could engage in competitive π-stacking, disrupting the native crystal packing. | researchgate.net |

| 1,2,4-Tris(bromomethyl)benzene | Dominated by interactions of the bromomethyl groups (C–H···Br, Br···Br) | Solvents with hydrogen bond accepting capabilities could interfere with the established C–H···Br network. | researchgate.net |

Computational Chemistry and Theoretical Modeling of 1,2 Bis Bromomethyl 4 Chlorobenzene Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure and energetics of organic molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for systems such as 1,2-bis(bromomethyl)-4-chlorobenzene.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has two rotatable bromomethyl groups, a thorough conformational analysis is crucial. This involves systematically rotating the C-C and C-Br bonds of the side chains to map out the conformational landscape and identify all stable conformers (local minima) and the transition states that connect them.

The relative energies of these conformers are influenced by steric hindrance between the bulky bromomethyl groups and the chlorine atom, as well as electronic effects. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict the geometries and relative stabilities of these conformers. The results of such an analysis would likely indicate that the lowest energy conformers are those that minimize the steric repulsion between the adjacent substituents.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Dihedral Angle (C1-C2-C-Br) | Dihedral Angle (C2-C1-C-Br) | Relative Energy (kcal/mol) |

| A | 60° | -60° | 0.00 |

| B | 180° | -60° | 1.25 |

| C | 60° | 180° | 1.30 |

| D | 180° | 180° | 2.50 |

Note: This table is illustrative and based on typical conformational energy differences in substituted benzenes. The dihedral angles refer to the rotation around the bond connecting the bromomethyl group to the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, providing insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO is likely to have significant contributions from the antibonding orbitals of the C-Br bonds in the bromomethyl groups. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the benzylic carbons.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.79 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

DFT calculations are also a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

By calculating the 1H and 13C NMR chemical shifts for each of the stable conformers of this compound and performing a Boltzmann-weighted average, a theoretical NMR spectrum can be generated. Comparing this theoretical spectrum with experimental data can aid in the assignment of peaks and provide confidence in the computationally determined structures. The accuracy of these predictions is generally high, with mean absolute errors often below 0.2 ppm for 1H and 2 ppm for 13C shifts.

Table 3: Hypothetical Predicted vs. Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (CH2) | 4.65 | 4.62 |

| H (Aromatic) | 7.30 - 7.50 | 7.28 - 7.48 |

| C (CH2) | 32.5 | 32.1 |

| C (Aromatic) | 128.0 - 138.0 | 127.8 - 137.5 |

Note: This table is for illustrative purposes. The actual chemical shifts would depend on the specific conformer populations and the solvent used.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. These simulations can map out the entire reaction pathway, identify key intermediates and transition states, and determine the energetic barriers that govern the reaction rate.

For reactions such as nucleophilic substitution at the benzylic carbons of this compound, computational methods can be used to locate the transition state (TS) structures. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction kinetics. By mapping the intrinsic reaction coordinate (IRC), the minimum energy path connecting reactants, transition state, and products can be traced.

Both SN1 and SN2 reaction pathways are plausible for benzylic bromides. Computational studies can differentiate between these mechanisms by searching for the respective transition states and intermediates. For an SN2 reaction, a single transition state would be identified, whereas for an SN1 reaction, a carbocation intermediate would be located. The relative energies of these pathways would determine the preferred mechanism under specific conditions. The presence of the electron-withdrawing chloro group and the two bromomethyl groups will influence the stability of any potential carbocation intermediate and the energy of the SN2 transition state.

Solvation plays a critical role in the energetics of reactions in solution. Computational models can account for solvation effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions but at a much higher computational cost. For reactions involving charged species, such as in SN1 or SN2 processes, the choice of solvent model is crucial for obtaining accurate energy profiles.

Advanced Materials Science Applications of 1,2 Bis Bromomethyl 4 Chlorobenzene Derivatives

Monomer in Polymer Chemistry

The difunctional nature of 1,2-bis(bromomethyl)-4-chlorobenzene, owing to its two bromomethyl groups, allows it to serve as a key monomer in step-growth polymerization processes. smolecule.com These reactive sites are amenable to a variety of nucleophilic substitution and elimination reactions, enabling the construction of diverse polymer backbones with tailored properties.

The primary application of this compound and its isomers in polymer chemistry is in the synthesis of poly(phenylene vinylene)s (PPVs) and their derivatives. PPVs are a major class of conjugated polymers known for their electroluminescent properties. The synthesis is typically achieved through the Gilch polymerization route, which involves the base-mediated polymerization of α,α′-dihalo-xylenes. nih.govsemanticscholar.org

In this reaction, a strong base, such as potassium tert-butoxide, is used to dehydrohalogenate the bis(bromomethyl)benzene monomer, leading to the formation of a reactive p-quinodimethane intermediate that subsequently polymerizes. nih.govresearchgate.net The presence of the chloro-substituent on the benzene (B151609) ring of the monomer unit influences the electronic properties and solubility of the resulting polymer. By selecting appropriate reaction conditions and co-monomers, polymers with specific functionalities, such as enhanced solubility or tuned electronic characteristics, can be designed. unist.ac.kr For example, copolymerization of different bis(bromomethyl)benzene derivatives allows for the creation of hyperbranched structures or polymers with specific substituents that can modify the final material's band gap and absorption range. nih.gov

Table 1: Gilch Polymerization for Functional PPV Derivatives

| Monomer(s) | Base | Resulting Polymer | Key Properties |

|---|---|---|---|

| 1,4-Bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzene | Potassium tert-butoxide | MEH-PPV | Soluble, red-light emitting |

| 1,3,5-Tris(bromomethyl)benzene and MEH-PPV monomer | Potassium tert-butoxide | Hyperbranched PTV-co-MEHPV | Twisted backbone, altered band gap |

This interactive table summarizes common monomers used in Gilch polymerization to create functional polymers. Data is based on established synthesis routes for PPV derivatives. nih.govdavidlu.net

While the Gilch route is a powerful method for synthesizing PPVs, controlling the molecular weight and dispersity of the resulting polymers can be challenging. Research into the mechanism has shown that the process involves the formation of an α-halo-p-quinodimethane intermediate which then undergoes what is believed to be a radical polymerization. researchgate.net

Supramolecular Chemistry Building Blocks

The defined geometry and reactive bromomethyl groups of this compound make it an excellent scaffold for constructing larger, well-defined molecules like macrocycles, which are fundamental components in supramolecular chemistry.

Macrocycles are often synthesized through reactions of two complementary difunctional molecules. nih.gov this compound can react with various nucleophiles, such as diamines or dithiols, in cyclization reactions to form tetraaza or tetrathia macrocycles. nih.govnih.gov

These synthesized macrocycles can then act as building blocks (monomers) for supramolecular polymers. The assembly into larger, non-covalently linked chains is driven by specific intermolecular interactions such as hydrogen bonding, π–π stacking, or halogen bonding. The bromine and chlorine atoms on the original scaffold can participate in halogen bonding (e.g., Br···Br or C-H···Br interactions), which helps to direct the packing and assembly of the molecules in the solid state, leading to the formation of ordered, dynamic networks. researchgate.netresearchgate.net

Table 2: Potential Supramolecular Interactions Involving Derivatives

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Amide or amine groups on macrocycle | Directs chain formation |

| π–π Stacking | Aromatic rings of the backbone | Stabilizes the network structure |

| Halogen Bonding | Bromine and chlorine atoms | Influences crystal packing and orientation |

This table outlines the types of non-covalent interactions that can be engineered into supramolecular systems derived from this compound building blocks.

By incorporating specific functional groups into the macrocycles or polymers derived from this compound, it is possible to create materials that respond to external stimuli such as light, pH, or the presence of specific chemicals. For instance, if azobenzene (B91143) units are incorporated into the polymer backbone, the material can exhibit photoresponsive behavior (trans-cis isomerization), which can lead to changes in its macroscopic properties. nih.gov

Similarly, macrocycles synthesized from this building block can be designed to have specific recognition sites, allowing them to act as sensors. The binding of a guest molecule within the macrocycle's cavity can disrupt the supramolecular polymer network, leading to a detectable change, such as a color shift or a change in fluorescence, creating a responsive material.

Precursors for Organic Electronic and Optical Materials

Derivatives of this compound are crucial precursors for a wide range of organic materials used in electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells.

The synthesis of PPV derivatives via the Gilch polymerization is a primary example. nih.gov PPVs are highly fluorescent conjugated polymers used as the emissive layer in OLEDs. davidlu.net The chloro-substituent on the this compound monomer allows for fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the color and efficiency of the emitted light.

Beyond polymers, this compound serves as a building block for discrete, star-shaped, or dendritic small molecules used as hole-transporting materials (HTMs) in OLEDs and perovskite solar cells. nih.govnih.gov The synthesis of these materials often involves C-N or C-C cross-coupling reactions where a central core, which can be derived from this compound, is functionalized with multiple hole-transporting moieties like triphenylamine (B166846) or carbazole. nih.govrsc.org The resulting molecules possess high thermal stability and the ability to form stable amorphous films, which are critical properties for efficient and long-lasting electronic devices. rsc.org

Synthesis of Conjugated Systems and Functional Dyes

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. Poly(p-phenylene vinylene) (PPV) and its derivatives are a prominent class of such polymers, known for their electroluminescent properties. wikipedia.org The Gilch polymerization is a common method for synthesizing PPV derivatives, typically involving the base-induced polymerization of α,α'-dihalo-p-xylenes. nih.gov In principle, this compound can serve as a monomer in a Gilch-type reaction to produce a chlorinated PPV derivative, poly(4-chloro-1,2-phenylene vinylene). The presence of the chlorine atom on the phenylene ring would be expected to influence the electronic properties of the resulting polymer, such as its electron affinity and photoluminescence characteristics.

The synthesis of functional dyes is another area where this compound derivatives can be applied. The two bromomethyl groups can react with various nucleophiles to construct larger, more complex aromatic systems. For instance, reaction with primary amines can lead to the formation of substituted isoindole derivatives, which are precursors to phthalocyanine (B1677752) and other macrocyclic pigments. nih.gov The chlorine substituent on the benzene ring can modulate the color and photophysical properties of the final dye molecule.

| Polymerization Method | Potential Monomer | Potential Polymer Product | Expected Impact of Chlorine |

| Gilch Polymerization | This compound | Poly(4-chloro-1,2-phenylene vinylene) | Modifies electronic properties (e.g., electron affinity, emission wavelength) |

Rational Design of Ligands for Coordination Chemistry in Materials Science

The field of coordination chemistry leverages the interaction between metal ions and organic ligands to create materials with diverse applications, including catalysis, sensing, and magnetism. The bifunctional nature of this compound makes it a suitable starting material for the rational design of novel ligands.

For example, reaction with thiol-containing nucleophiles can yield dithiolate ligands. These ligands are known to form stable complexes with a variety of transition metals. The resulting metal-dithiolene complexes often exhibit interesting redox properties and can be used in the development of molecular conductors and magnetic materials. The chloro-substituent on the aromatic backbone of the ligand can influence the electronic structure of the metal complex, thereby tuning its properties.

Furthermore, this compound can be used to synthesize macrocyclic ligands. By reacting it with appropriate diamines or dithiols under high-dilution conditions, it is possible to construct macrocycles with specific cavity sizes and donor atom arrangements. nih.gov These macrocyclic ligands can selectively bind to metal ions, forming the basis for ion-selective sensors or catalysts.

Mechanistic Studies in Environmental Degradation Chemistry

The widespread use of halogenated organic compounds has raised concerns about their environmental fate. Understanding the degradation pathways of compounds like this compound is crucial for assessing their environmental impact and developing remediation strategies.

Photochemical Degradation Pathways and Kinetics

Halogenated aromatic compounds are known to undergo photochemical degradation in the environment, primarily driven by sunlight. nih.gov The primary mechanism of photodegradation for many chlorinated and brominated aromatic compounds is the homolytic cleavage of the carbon-halogen bond. In the case of this compound, the C-Br bonds in the bromomethyl groups are significantly weaker than the C-Cl bond on the aromatic ring and are therefore more susceptible to photolytic cleavage.

Upon absorption of UV radiation, a C-Br bond can break, generating a benzylic radical and a bromine radical. This initial step can trigger a cascade of secondary reactions, including hydrogen abstraction from other organic molecules, reaction with oxygen to form peroxy radicals, and further degradation. The kinetics of this process are influenced by factors such as the intensity and wavelength of the light, the presence of photosensitizers, and the nature of the environmental matrix (e.g., water, soil). epa.gov The rate of degradation is often modeled using pseudo-first-order kinetics.

Identification and Analysis of Degradation Intermediates

The degradation of this compound is expected to produce a variety of intermediate products before complete mineralization. Following the initial C-Br bond cleavage, the resulting benzylic radicals can undergo several transformations. In an aqueous environment, they can react with water to form hydroxymethyl derivatives. Oxidation of the methyl or hydroxymethyl groups can lead to the formation of aldehydes and carboxylic acids.

Further degradation of the aromatic ring can also occur, although this is generally a slower process. This can involve hydroxylation of the ring, followed by ring-opening reactions. The chlorine atom on the ring is more resistant to cleavage than the bromine atoms in the methyl groups, but it can eventually be removed through reductive dehalogenation or nucleophilic substitution. The identification of these intermediates is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Fundamental Insights into the Environmental Fate of Halogenated Aromatics

The study of the environmental degradation of this compound provides valuable insights into the broader environmental fate of halogenated aromatic compounds. The presence of both chlorine and bromine in the same molecule allows for a comparative study of the lability of different carbon-halogen bonds under environmental conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-Bis(bromomethyl)-4-chlorobenzene, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via bromination of a 4-chloro-o-xylene precursor. A two-step approach is common:

Chlorination : Introduce chlorine at the para position using chlorinating agents (e.g., Cl₂/FeCl₃).

Bromination : Use N-bromosuccinimide (NBS) or HBr/H₂O₂ under radical initiation to brominate the methyl groups.

Q. Optimization Tips :

- Solvent : Use CCl₄ or CH₂Cl₂ for radical bromination to minimize side reactions.

- Temperature : Maintain 80–100°C for efficient radical initiation.

- Catalysts : AIBN (azobisisobutyronitrile) enhances bromination efficiency .

- Characterization : Confirm structure via H NMR (δ ~4.5 ppm for -CH₂Br) and HRMS (exact mass: 307.86 g/mol) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Peaks at δ 4.4–4.6 ppm (br, -CH₂Br) and δ 7.3–7.5 ppm (aromatic protons).

- C NMR: Signals at ~30 ppm (-CH₂Br) and 125–135 ppm (aromatic carbons).

- Mass Spectrometry (HRMS) : Look for [M]⁺ at m/z 307.86 (C₈H₆Br₂Cl).

- IR Spectroscopy : Absorbances at ~560 cm⁻¹ (C-Br) and 750 cm⁻¹ (C-Cl).

- X-ray Crystallography : Resolves steric effects of bromomethyl groups (if crystals are obtainable) .

Q. How should this compound be stored to ensure stability, and what safety protocols are critical?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation.

- Safety Protocols :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for handling.

- Waste Disposal : Collect in halogenated waste containers; neutralize with NaHCO₃ before disposal.

- Emergency Response : For spills, use activated carbon and avoid aqueous rinses (risk of HBr release) .

Advanced Research Questions

Q. How does steric hindrance from bromomethyl groups influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The proximity of two bromomethyl groups creates significant steric bulk, favoring reactions at less hindered sites. For example:

- SN2 Reactions : Bulky nucleophiles (e.g., tert-butoxide) may preferentially attack the para-chlorine position due to reduced steric hindrance.

- Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) to overcome steric challenges.

- Experimental Validation : Compare reaction outcomes with mono-brominated analogs to isolate steric effects .

Q. Can this compound serve as a precursor for macrocyclic or polymeric architectures?

Methodological Answer: Yes, its dual bromomethyl groups enable cross-linking in polymer synthesis or macrocycle formation:

- Polymers : Use in step-growth polymerization with diols or diamines (e.g., synthesizing polyethers or polyamides).

- Macrocycles : Employ template-directed cyclization with dithiols or diamines (e.g., forming cryptands or calixarene analogs).

- Case Study : A 2022 study used similar dibrominated aromatics to synthesize porous organic polymers (surface area >500 m²/g) .

Q. What computational methods are effective in predicting the electronic effects of substituents on the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO/LUMO).

- Reactivity Insights :

- Electron-withdrawing Cl and Br groups lower HOMO energy, reducing electrophilicity.

- Transition state modeling (e.g., for SN2 pathways) predicts activation barriers.

- Validation : Correlate computed data with experimental kinetics (e.g., Hammett plots) .

Q. Data Contradictions & Resolution

- Synthesis Yields : Some protocols report <50% yields due to over-bromination. Mitigate by controlling stoichiometry (1:2 precursor-to-NBS ratio) and reaction time .

- Stability Discrepancies : Conflicting reports on hydrolytic stability may arise from trace moisture. Always use anhydrous conditions and freshly distilled solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||